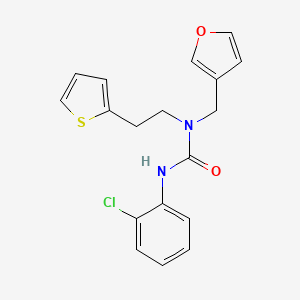

5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a pyridine ring based on its name . It’s important to note that the exact properties and characteristics can vary greatly depending on the specific structure and substituents of the molecule .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including coupling reactions and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to provide an accurate analysis .Scientific Research Applications

Antihypertensive and Coronary Vessel Dilation Properties

Compounds similar to 5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one have been studied for their antihypertensive effects and ability to dilate coronary vessels. These compounds, including 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, are prepared through specific condensation processes (Abernathy, 1978).

Photochemical Transformations

Various photochemical transformations of related dihydropyridines have been explored. For instance, the irradiation of 4-(2-nitrophenyl)-1,4-dihydropyridine lactones leads to the formation of nitrosophenylpyridines and other complex chemical structures (Görlitzer et al., 2002).

Antitubercular Agents

Certain unsymmetrical 1,4-dihydropyridine derivatives, such as 2,6-Dimethyl-3-acetyl-5-carbmethoxy-4-(3'nitrophenyl)-1,4-dihydropyridine, have shown potent antitubercular activities against Mycobacterium tuberculosis. This research indicates a new application of dihydropyridine compounds in treating tuberculosis (Gevariya et al., 2001).

Calcium Channel Antagonism

Studies on compounds structurally similar to 5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one have included the synthesis of dihydropyridines as calcium channel antagonists. These compounds, by altering calcium channel functions, have potential therapeutic applications (Hadizadeh et al., 2002).

Crystal Structure Analysis

Crystallographic studies have been conducted on related dihydropyridine compounds to understand their molecular structure and conformation. This research contributes to the understanding of how structural aspects of these molecules relate to their biological activity (Wang et al., 1989).

Future Directions

properties

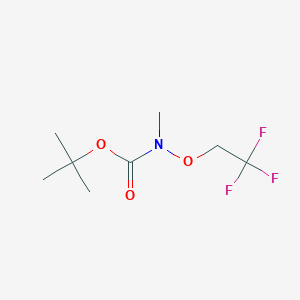

IUPAC Name |

5-chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-8-4-3-7-13(11(8)15)9-5-1-2-6-10(9)14(16)17/h1-2,4-6H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCVOLVUIJSODY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=C1)Cl)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)

![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)